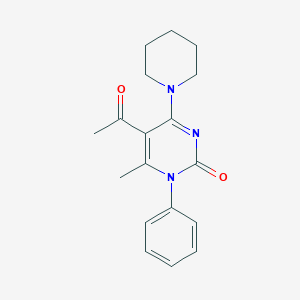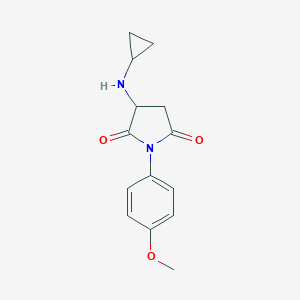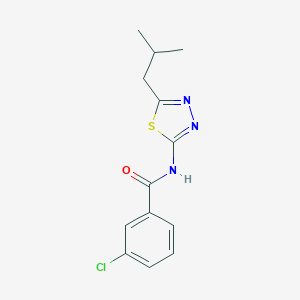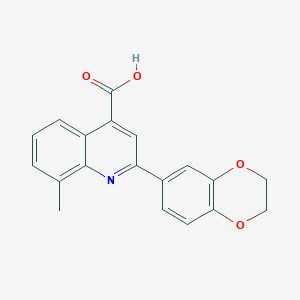
5-acetyl-6-methyl-1-phenyl-4-(piperidin-1-yl)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetyl-6-methyl-1-phenyl-4-(piperidin-1-yl)pyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-6-methyl-1-phenyl-4-(piperidin-1-yl)pyrimidin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the piperidine moiety: This step might involve the reaction of the pyrimidine intermediate with piperidine in the presence of a suitable catalyst.
Acetylation and methylation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-6-methyl-1-phenyl-4-(piperidin-1-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-acetyl-6-methyl-1-phenyl-4-(piperidin-1-yl)pyrimidin-2(1H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to cell signaling, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
6-methyl-1-phenyl-4-piperidin-1-ylpyrimidin-2(1H)-one: Lacks the acetyl group.
5-acetyl-1-phenyl-4-piperidin-1-ylpyrimidin-2(1H)-one: Lacks the methyl group.
5-acetyl-6-methyl-4-piperidin-1-ylpyrimidin-2(1H)-one: Lacks the phenyl group.
Uniqueness
The presence of both acetyl and methyl groups, along with the phenyl and piperidine moieties, might confer unique chemical and biological properties to 5-acetyl-6-methyl-1-phenyl-4-(piperidin-1-yl)pyrimidin-2(1H)-one, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C18H21N3O2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-acetyl-6-methyl-1-phenyl-4-piperidin-1-ylpyrimidin-2-one |
InChI |
InChI=1S/C18H21N3O2/c1-13-16(14(2)22)17(20-11-7-4-8-12-20)19-18(23)21(13)15-9-5-3-6-10-15/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 |
InChI Key |
JMZRLSVPYXWONT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=O)N1C2=CC=CC=C2)N3CCCCC3)C(=O)C |
Canonical SMILES |
CC1=C(C(=NC(=O)N1C2=CC=CC=C2)N3CCCCC3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-ETHOXYPHENYL)-3-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE](/img/structure/B258607.png)
![(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)(4-methoxyphenyl)methanone](/img/structure/B258611.png)
![2-(Ethylsulfanyl)-5-[3,4,5-tris(methyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B258613.png)
![3-bromo-N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258614.png)

![N-{2-[(3-methylbenzyl)sulfanyl]ethyl}thiophene-2-sulfonamide](/img/structure/B258616.png)
![2-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzonitrile](/img/structure/B258618.png)


![2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide](/img/structure/B258629.png)

![7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B258632.png)
